Bistheonellide A

Vue d'ensemble

Description

Bistheonellide A is a bioactive compound isolated from the marine sponge Theonella sp. It is known for its potent inhibitory effects on actin polymerization, making it a valuable tool in biological and medical research . The compound has shown significant activity in inhibiting the colony formation of Chinese hamster V79 cells, with an effective concentration (EC50) of 6.8 nanomolar .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bistheonellide A is typically isolated from the ethanol extract of marine sponges belonging to the genus Theonella . The isolation process involves bioassay-guided fractionation, which helps in identifying the active fractions containing this compound . The compound is then purified using various chromatographic techniques.

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is obtained through extraction from marine sponges.

Analyse Des Réactions Chimiques

Types of Reactions

Bistheonellide A primarily undergoes reactions related to its role as an actin-polymerization inhibitor. It interacts with actin molecules, forming a tertiary complex that inhibits polymerization by sequestering globular actin from incorporation into filamentous actin .

Common Reagents and Conditions

The isolation and purification of this compound typically involve the use of ethanol for extraction and various chromatographic solvents for purification .

Major Products Formed

The primary product formed from the reactions involving this compound is the inhibition of actin polymerization, which has significant implications for cell motility, cytokine production, and other cellular processes .

Applications De Recherche Scientifique

Anticancer Properties

Bistheonellide A has shown promising anticancer activity, particularly against various cancer cell lines. Research indicates that BA can inhibit the proliferation of cancer cells through multiple mechanisms:

- Apoptosis Induction : BA triggers programmed cell death in cancer cells, which is crucial for preventing tumor growth.

- Cell Cycle Arrest : Studies have demonstrated that BA can induce cell cycle arrest at specific phases, thereby halting the progression of cancerous cells.

Case Study: In Vitro Studies

A study published in Marine Drugs evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations of 10 µM and higher, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Its effectiveness against various bacteria and fungi has been documented:

- Bacterial Inhibition : BA has shown activity against both Gram-positive and Gram-negative bacteria.

- Fungal Resistance : The compound also demonstrates antifungal properties, potentially useful in treating fungal infections.

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard microbial strains. The results indicated that BA had a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, highlighting its potential for therapeutic use .

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Oxidative Stress Reduction : BA has been shown to reduce oxidative stress markers in neuronal cells, which is critical in neuroprotection.

- Neuroinflammation Modulation : The compound may modulate inflammatory pathways that contribute to neurodegeneration.

Case Study: Neuroprotection Research

A study investigated the effects of this compound on neuronal cell cultures subjected to oxidative stress. Findings revealed that BA significantly reduced cell death and inflammation markers compared to untreated controls .

Potential as a Lead Compound in Drug Development

The unique structure of this compound positions it as a valuable lead compound for drug development. Its diverse biological activities make it a candidate for further modifications to enhance efficacy and reduce toxicity.

- Structure-Activity Relationship (SAR) Studies : Ongoing research aims to explore modifications of BA to improve its pharmacological profiles.

- Combination Therapies : Investigations into combining BA with other therapeutic agents are underway to enhance overall treatment efficacy.

Summary Table of Applications

Mécanisme D'action

Bistheonellide A exerts its effects by binding to actin molecules and inhibiting their polymerization into filamentous actin . This inhibition disrupts the actin cytoskeleton, affecting various cellular processes such as motility, cytokine production, and cell division . The molecular target of this compound is the actin monomer, and its pathway involves the formation of a tertiary complex that prevents actin polymerization .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Bistheonellide C

- Isobistheonellide A

- Bistheonellic acids A and B

Uniqueness

This compound is unique among its congeners due to its potent inhibitory effects on actin polymerization and its significant activity at nanomolar concentrations . While other bistheonellides also exhibit bioactivity, this compound’s specific mechanism of action and its effectiveness make it a valuable tool in research .

Activité Biologique

Bistheonellide A is a dimeric polyketide macrolide derived from marine sponges, particularly from the species Theonella and Discodermia. This compound has garnered significant attention due to its potent biological activities, particularly its effects on actin dynamics and potential applications in cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

This compound primarily acts as an actin polymerization inhibitor . It disrupts the normal dynamics of the actin cytoskeleton, which is crucial for various cellular processes including shape, motility, and division. The compound has been shown to inhibit the polymerization of G-actin (globular actin) and promote the depolymerization of F-actin (filamentous actin) in a concentration-dependent manner .

Key Findings on Mechanism:

- Inhibition of G-actin Polymerization : this compound binds to G-actin, preventing its conversion into F-actin.

- Depolymerization of F-actin : At higher concentrations, it severs existing F-actin filaments, leading to cytoskeletal disarray .

- Cell Cycle Effects : Exposure to this compound can lead to binucleation in cells and inhibit cell cycle progression, indicating its potential as an antitumor agent .

Antitumor Activity

This compound demonstrates nanomolar potency against various tumor cell lines. Its ability to disrupt actin dynamics is linked to its cytotoxic effects, making it a candidate for further development in cancer therapies. In studies, it has shown effectiveness against several cancer types by inducing apoptosis through cytoskeletal disruption .

Case Studies

- Cell Culture Studies : In vitro studies have demonstrated that this compound effectively inhibits the proliferation of cancer cells by targeting the actin cytoskeleton. For example, treatment with 100 nM this compound led to significant morphological changes in rat embryonic fibroblasts, including increased binucleation and halted cell cycle progression .

- Comparative Analysis : When compared with other actin-targeting compounds like swinholide A, this compound has been noted for its unique mechanism that also involves sequestering actin dimers in vitro, which could provide insights into its differential effects on various cell types .

Summary of Biological Activities

Potential Therapeutic Applications

Given its potent biological activity, this compound holds promise for therapeutic applications beyond oncology:

- Cancer Therapy : Its role as an actin poison positions it as a potential chemotherapeutic agent.

- Research Tool : As a biochemical probe for studying actin dynamics, it can aid in understanding cellular processes related to motility and division.

Propriétés

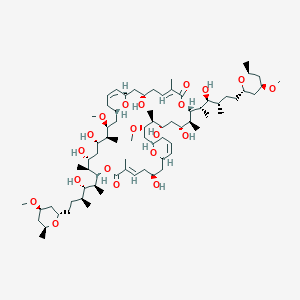

IUPAC Name |

(1R,3S,5E,9S,10S,11R,13S,14S,15S,17S,21R,23S,25E,29S,30S,31R,33S,34S,35S,37S)-3,11,13,23,31,33-hexahydroxy-9,29-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-15,35-dimethoxy-6,10,14,26,30,34-hexamethyl-8,28,41,42-tetraoxatricyclo[35.3.1.117,21]dotetraconta-5,19,25,39-tetraene-7,27-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H128O20/c1-41(25-29-59-35-61(85-13)31-45(5)89-59)69(81)51(11)71-49(9)65(79)39-63(77)47(7)67(87-15)37-57-21-18-20-56(92-57)34-54(76)28-24-44(4)74(84)94-72(52(12)70(82)42(2)26-30-60-36-62(86-14)32-46(6)90-60)50(10)66(80)40-64(78)48(8)68(88-16)38-58-22-17-19-55(91-58)33-53(75)27-23-43(3)73(83)93-71/h17-20,23-24,41-42,45-72,75-82H,21-22,25-40H2,1-16H3/b43-23+,44-24+/t41-,42-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61+,62+,63-,64-,65+,66+,67-,68-,69-,70-,71-,72-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXAVQHYRALFDY-VIPNGKGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1O[C@H](C[C@@H](C1)OC)CC[C@@H]([C@H](O)[C@@H]([C@H]2OC(=O)/C(=C/C[C@@H](C[C@H]3O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H]([C@H](OC(=O)/C(=C/C[C@@H](C[C@H]4O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H]2C)O)O)C)OC)CC=C4)O)/C)[C@H]([C@@H](O)[C@H](CC[C@@H]5O[C@H](C[C@H](C5)OC)C)C)C)C)O)O)C)OC)CC=C3)O)/C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H128O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893512 | |

| Record name | Misakinolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105304-96-9 | |

| Record name | Bistheonellide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105304969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Misakinolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.